molecular formula C22H15Cl2N3O2 B2486622 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide CAS No. 903345-19-7

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide

Cat. No.: B2486622
CAS No.: 903345-19-7
M. Wt: 424.28
InChI Key: KRQNQXNDTLDCNQ-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the indolizine class of compounds. The compound has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

Scientific Research Applications

Synthesis and Transformations in Chemical Research Research into compounds structurally related to 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide often focuses on their synthesis and chemical transformations. For example, the study of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates demonstrates the versatility of these compounds in chemical synthesis, providing insights into potential synthetic pathways that could apply to the mentioned compound (Cucek & Verček, 2008).

Biological Evaluation for Therapeutic Applications Compounds with a similar structure have been synthesized and evaluated for their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents. The synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives and their evaluation in vitro highlight the significant therapeutic potential of these molecules (Mahanthesha, Suresh, & Naik, 2022).

Antibacterial and Antimycobacterial Activities Related research into 3-substituted N-benzylpyrazine-2-carboxamide derivatives has explored their synthesis, antimycobacterial, and antibacterial evaluation. This highlights a consistent interest in the development of new compounds with potential antimicrobial applications, suggesting areas where this compound could be applied (Semelková et al., 2017).

Innovative Synthetic Approaches for Compound Development Another study focuses on a novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing innovative approaches to synthesizing complex molecules. This research may provide insights into new synthetic methodologies that could be relevant for the synthesis of this compound (Ziyaadini et al., 2011).

Future Directions

The future directions in the study of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential applications. Indolizine derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity , and ongoing research is likely to continue uncovering new methods of synthesis and potential applications for these compounds.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-14-9-10-16(15(24)12-14)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQNQXNDTLDCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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